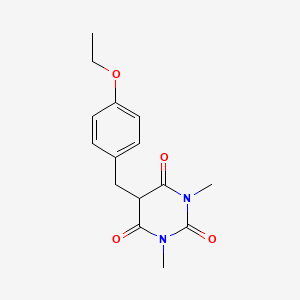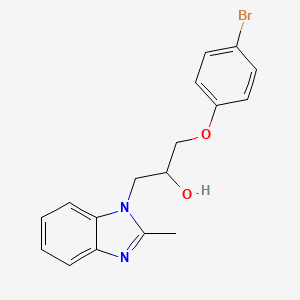![molecular formula C18H29NO B5049422 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, also known as TBPB, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. TBPB is a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat. In
作用機序
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine selectively activates TRPV1 channels, causing an influx of calcium ions into the cell. This influx of calcium ions leads to the activation of downstream signaling pathways, which can result in the sensation of pain or heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been shown to be a potent and selective agonist for TRPV1 channels, making it a valuable research tool for studying these channels.
Biochemical and Physiological Effects:
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been shown to induce calcium influx in cells expressing TRPV1 channels, leading to the activation of downstream signaling pathways. This activation can result in the sensation of pain or heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used to study the role of TRPV1 channels in neuropathic pain, inflammatory pain, and thermoregulation. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has also been shown to have a dose-dependent effect on TRPV1 channels, with higher doses resulting in a greater influx of calcium ions.
実験室実験の利点と制限
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several advantages as a research tool, including its selectivity for TRPV1 channels and its ability to induce calcium influx in cells expressing these channels. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has also been shown to be a potent agonist for TRPV1 channels, making it a valuable tool for studying these channels. However, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has some limitations as a research tool, including its potential to activate other ion channels and its potential to induce off-target effects.
将来の方向性
There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, including investigating its potential as a therapeutic agent for pain and heat disorders, studying its interactions with other ion channels, and exploring its potential as a research tool for other TRP channels. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has the potential to provide valuable insights into the function of TRPV1 channels and other ion channels, making it a valuable tool for future scientific studies.
Conclusion:
In conclusion, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is a selective agonist for TRPV1 channels, which are involved in the sensation of pain and heat. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in several scientific studies to investigate the role of TRPV1 channels in pain and heat sensation. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several advantages as a research tool, including its selectivity for TRPV1 channels and its ability to induce calcium influx in cells expressing these channels. However, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has some limitations as a research tool, including its potential to activate other ion channels and its potential to induce off-target effects. There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine, including investigating its potential as a therapeutic agent for pain and heat disorders, studying its interactions with other ion channels, and exploring its potential as a research tool for other TRP channels.
合成法
The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine involves several steps, including the reaction of 4-tert-butyl-2-methylphenol with 3-chloropropylamine to form 3-(4-tert-butyl-2-methylphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to form 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine. The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been optimized to produce high yields and purity, making it a viable research tool for scientific studies.
科学的研究の応用
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in several scientific studies to investigate the role of TRPV1 channels in pain and heat sensation. TRPV1 channels are involved in the perception of pain and heat, and 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine can selectively activate these channels, allowing researchers to study their function. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has been used in studies investigating the role of TRPV1 channels in neuropathic pain, inflammatory pain, and thermoregulation.
特性
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-14-16(18(2,3)4)8-9-17(15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFXCGWMYFFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5049354.png)
![{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5049358.png)


![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)


![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049415.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)
![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)